molecular formula C11H12ClNO B1316936 N-allyl-2-chloro-N-phenylacetamide CAS No. 60901-60-2

N-allyl-2-chloro-N-phenylacetamide

Cat. No.: B1316936
CAS No.: 60901-60-2
M. Wt: 209.67 g/mol
InChI Key: QSAYWAKBIPTVNP-UHFFFAOYSA-N
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Description

Contextualizing N-allyl-2-chloro-N-phenylacetamide within Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis stems from its identity as a member of the broader class of N-aryl-2-chloroacetamides. These compounds are widely recognized as crucial intermediates in the production of a range of commercially important chemicals, including herbicides and pharmaceuticals. ekb.egijpsr.info The synthesis of this compound itself is typically achieved through the acylation of N-allylaniline with chloroacetyl chloride, a standard method for preparing N-substituted chloroacetamides. nih.govnih.govresearchgate.net

The reactivity of the chloroacetamide functional group is a key aspect of its utility. The chlorine atom serves as a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various substituents, leading to the synthesis of a wide array of derivatives. For instance, N-aryl-2-chloroacetamides are precursors to compounds with potential antidepressant and antipsychotic properties. nih.gov

Furthermore, the presence of the N-allyl group in this compound opens up avenues for a variety of intramolecular reactions. The allyl group can participate in radical cyclization reactions, a powerful tool in organic synthesis for the construction of cyclic compounds. Research has shown that N-allyl-haloacetamides can undergo copper-catalyzed or photo-induced radical cyclization to form lactams, which are important structural motifs in many natural products and pharmaceuticals.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.67 g/mol sigmaaldrich.com
CAS Number 60901-60-2
Appearance Solid sigmaaldrich.com

Current Research Landscape and Future Directions for this compound

The current research involving this compound and its analogs is largely focused on leveraging its unique reactivity to synthesize novel compounds with specific biological activities. A significant area of interest lies in its potential application in the development of new herbicides. The chloroacetamide class of herbicides, which includes well-known compounds like alachlor (B1666766), functions by inhibiting very-long-chain fatty acid synthesis in plants. ekb.eg The structural similarity of this compound to these established herbicides makes it a promising candidate for the development of new, potentially more effective or selective, herbicidal agents. Structure-activity relationship (SAR) studies on chloroacetanilide herbicides investigate how modifications to the chemical structure, such as the introduction of an allyl group, can influence their biological activity and environmental fate. nih.govresearchgate.net

The future of research on this compound is poised to expand into several key areas. Its role as a building block in the synthesis of complex heterocyclic compounds is an area of growing interest. The combination of the reactive chloroacetamide and the versatile allyl group provides a platform for designing and executing novel synthetic routes to a variety of nitrogen- and oxygen-containing heterocycles. These heterocyclic scaffolds are central to the development of new pharmaceuticals and agrochemicals.

Further exploration of the intramolecular reactions of this compound, such as intramolecular Heck reactions and other transition-metal-catalyzed cyclizations, could lead to the discovery of new and efficient methods for constructing intricate molecular architectures. The development of stereoselective cyclization reactions, in particular, would be a significant advancement, allowing for the synthesis of chiral molecules with specific biological functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-phenyl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAYWAKBIPTVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560011
Record name 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60901-60-2
Record name 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Development for N Allyl 2 Chloro N Phenylacetamide

Exploration of Classical and Contemporary Synthetic Routes

The primary approach to synthesizing N-allyl-2-chloro-N-phenylacetamide involves a two-step process: the N-allylation of aniline (B41778) to form N-allylaniline, followed by the N-acylation of the resulting secondary amine with chloroacetyl chloride.

A classical method for the synthesis of the intermediate, N-allylaniline, involves the reaction of aniline with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. acs.org The base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity to facilitate the attack on the allyl halide.

The subsequent acylation of N-allylaniline with chloroacetyl chloride is a standard method for forming the amide bond. ijpsr.info This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or an excess of the starting amine itself. ijpsr.info

Contemporary approaches to amide bond formation offer alternatives to the classical acyl chloride method. These include the use of coupling reagents that activate the carboxylic acid, or catalytic methods that avoid the need for stoichiometric activating agents altogether. scispace.combohrium.com For instance, palladium-catalyzed methods have been developed for the synthesis of N-phenylacetamides from aniline and a suitable acetyl source. chemicalbook.com

Comparative Analysis of Synthetic Efficiencies

A direct comparative analysis of the synthetic efficiencies for this compound is not extensively documented in publicly available literature. However, we can infer potential efficiencies based on related reactions.

The synthesis of various 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been reported with yields ranging from 25.80% to 82.14%, depending on the specific amine and reaction conditions. ijpsr.info For example, the reaction of N-methyl aniline with chloroacetyl chloride yielded 2-chloro-N-methyl-N-phenylacetamide with a 25.80% yield, while the reaction with o-chloroaniline gave the corresponding product in 82.14% yield. ijpsr.info These values suggest that the efficiency of the acylation step can be highly dependent on the nature of the amine.

The synthesis of 2-chloro-N-phenylacetamide has been achieved with a 79% yield by reacting aniline with chloroacetyl chloride in glacial acetic acid. nih.gov Another palladium-catalyzed method reports a yield of 81%. chemicalbook.com

Table 1: Comparison of Reported Yields for Related Acetamide Syntheses

ProductReactantsCatalyst/ConditionsYield (%)Reference
2-chloro-N-methyl-N-phenylacetamideN-methyl aniline, Chloroacetyl chlorideNot specified25.80 ijpsr.info
2-chloro-N-(2-chlorophenyl)acetamideo-chloroaniline, Chloroacetyl chlorideNot specified82.14 ijpsr.info
2-Chloro-N-phenylacetamideAniline, Chloroacetyl chlorideGlacial acetic acid79 nih.gov
2-Chloro-N-phenylacetamideAniline, 2-chloro-N,N-dimethylacetamidePalladium diacetate, [2,2']bipyridinyl, etc.81 chemicalbook.com

This table is for illustrative purposes and shows data for related compounds due to the lack of specific data for this compound.

Stereoselective and Regioselective Synthesis Approaches

The synthesis of this compound does not inherently involve the creation of stereocenters, so stereoselective synthesis is not a primary concern for this specific molecule.

However, regioselectivity is a key consideration in both the N-allylation and N-acylation steps. During the N-allylation of aniline, there is a possibility of over-alkylation to form N,N-diallylaniline. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the desired mono-allylated product, N-allylaniline. acs.org

In the subsequent N-acylation of N-allylaniline, the reaction is generally highly regioselective, with the acylation occurring at the nitrogen atom of the secondary amine. The lone pair of electrons on the nitrogen is significantly more nucleophilic than the C=C double bond of the allyl group, directing the chloroacetyl chloride to react at the nitrogen.

While specific studies on the regioselective synthesis of this compound are not available, research on the regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles highlights the use of K2CO3-DMSO systems to control the position of substitution. figshare.com Such principles could potentially be adapted to control the N-allylation of aniline.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

Traditional amide synthesis often employs hazardous solvents and stoichiometric amounts of coupling reagents, which generate significant waste. scispace.combohrium.com Green chemistry approaches seek to replace these with more environmentally benign alternatives.

For the N-allylation step, using a solid-supported catalyst could facilitate easier separation and recycling, reducing waste. For the acylation step, moving away from acyl chlorides to direct catalytic amidation would be a significant green improvement, as it would avoid the generation of corrosive HCl. bohrium.com

Solvent-free synthesis is another green chemistry technique that has been successfully applied to the synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst. researchgate.netsemanticscholar.org This method involves simple trituration and direct heating, offering a simple, efficient, and environmentally friendly procedure. researchgate.netsemanticscholar.org The development of covalent organic frameworks (COFs) as heterogeneous photocatalysts for amide synthesis from alcohols under red light irradiation represents a cutting-edge green approach. dst.gov.in

Biocatalysis, using enzymes like lipases and amidases, offers a highly selective and sustainable route to amide synthesis under mild conditions. numberanalytics.com

Table 2: Green Chemistry Approaches in Amide Synthesis

Green Chemistry PrincipleApplication in Amide SynthesisPotential for this compound
Use of Greener SolventsReplacing DMF and CH2Cl2 with less hazardous alternatives. scispace.comCould be explored for both allylation and acylation steps.
CatalysisEmploying catalytic methods to avoid stoichiometric activating agents. scispace.combohrium.comDirect catalytic acylation of N-allylaniline would be a significant improvement.
Solvent-Free SynthesisReaction of carboxylic acids and urea with a boric acid catalyst. researchgate.netsemanticscholar.orgCould potentially be adapted for the acylation step.
PhotocatalysisUse of COFs as heterogeneous photocatalysts for amide synthesis from alcohols. dst.gov.inA novel and sustainable approach that could be investigated.
BiocatalysisEnzymatic synthesis using lipases or amidases. numberanalytics.comCould offer high selectivity and mild reaction conditions.

This table presents general green chemistry approaches in amide synthesis and their potential applicability to the target compound.

Optimization Strategies for Industrial Scale-Up of this compound Production

The industrial scale-up of this compound production requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process. acs.orgacs.org

Key optimization strategies include:

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents is crucial for large-scale production. acs.org For instance, while various coupling reagents exist for amide synthesis, only a few are practical for industrial use due to cost and safety considerations. researchgate.net

Process Parameters: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize by-product formation.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is critical. This may involve exploring crystallization, distillation, or extraction methods that are amenable to large-scale operations.

Process Intensification: Techniques like flow chemistry can offer significant advantages for industrial production. Flow reactors can provide better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for continuous manufacturing, which can lead to higher throughput and more consistent product quality. google.com

While specific industrial production details for this compound are proprietary, general principles of amide synthesis scale-up provide a framework for its potential manufacturing process. acs.orgacs.org

Chemical Reactivity and Reaction Mechanisms of N Allyl 2 Chloro N Phenylacetamide

Exploration of Electrophilic and Radical Reactions Involving the N-Allyl Group

The N-allyl group introduces a site of unsaturation, making it susceptible to reactions typical of alkenes, such as additions and rearrangements.

The double bond of the allyl group can undergo electrophilic addition reactions. In the presence of an electrophile (E⁺), an intermediate carbocation is formed, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition would follow Markovnikov's rule, where the electrophile adds to the terminal carbon (Cγ) of the allyl group, leading to the more stable secondary carbocation at Cβ. However, due to the allylic nature of the system, the intermediate is a resonance-stabilized allylic carbocation, which can lead to a mixture of products. openstax.org

While specific studies on the electrophilic addition to N-allyl-2-chloro-N-phenylacetamide are not widely documented, reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) are expected based on general principles of alkene chemistry. Radical additions, initiated by radical initiators, could also occur across the double bond.

N-allyl anilides and related structures are known to undergo sigmatropic rearrangements. The most relevant of these is the amino-Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift analogous to the well-known Claisen rearrangement of allyl aryl ethers. tsijournals.combyjus.com This reaction involves the concerted migration of the allyl group from the nitrogen atom to the ortho position of the phenyl ring. tsijournals.com

The reaction typically requires high temperatures (200-350°C) when performed thermally. tsijournals.com However, the rearrangement can be catalyzed by Lewis acids, such as ZnCl₂ or BF₃·OEt₂, which allows the reaction to proceed under milder conditions and can reduce the formation of byproducts. tsijournals.com The resulting o-allyl arylamine is a valuable synthetic intermediate. tsijournals.com

Reactions at the Amide Nitrogen and Phenyl Ring of this compound

The N-phenylacetamide core of the molecule also possesses distinct reactive sites. The amide linkage can be cleaved, and the phenyl ring can undergo electrophilic substitution.

Under acidic or basic conditions, hydrolysis of the amide bond can occur, competing with or succeeding substitution at the chloromethyl carbon. nih.gov Studies on similar chloroacetamides show that base-catalyzed hydrolysis can lead to amide cleavage, yielding N-allylaniline and a chloroacetate (B1199739) salt. tsijournals.comnih.gov Acid-catalyzed hydrolysis also results in cleavage of the amide linkage. nih.govresearchgate.net

The phenyl ring, being attached to the nitrogen of an amide, is deactivated towards electrophilic aromatic substitution compared to aniline (B41778). vaia.com The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making them less available to donate into the phenyl ring. vaia.comlibretexts.org Despite this deactivation, the acetamido group is still an ortho-, para-directing group. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the para position, and to a lesser extent the ortho position, of the phenyl ring, likely requiring more forcing conditions than those needed for aniline. The steric bulk of the N-allylacetamido group would further favor substitution at the less hindered para position. libretexts.org

Lack of Published Research on Catalytic Transformations of this compound

Despite a comprehensive review of scientific literature, no specific research detailing the use of this compound as a substrate in transition metal-catalyzed coupling reactions or organocatalytic functionalization has been identified. Therefore, an article on its chemical reactivity and reaction mechanisms in these catalytic contexts, as per the requested outline, cannot be generated at this time.

The compound this compound is a known chemical entity, and its basic properties are documented in chemical supplier databases. sigmaaldrich.com Structurally, it possesses three key functional groups that suggest potential for various chemical transformations: an allyl group, a chloroacetamide moiety, and a phenyl ring.

In principle, the allyl group could be a handle for various transition metal-catalyzed reactions, such as Heck or Suzuki couplings, which are well-established methods for forming carbon-carbon bonds. researchgate.netresearchgate.netrsc.org Similarly, the chloroacetamide functionality presents a reactive site for nucleophilic substitution, a common transformation in organic synthesis. researchgate.net The arylamide portion of the molecule also offers potential for C-H activation and functionalization. nih.gov

However, a thorough search of chemical databases and scholarly articles did not yield any specific studies that have utilized this compound in the context of the requested catalytic transformations. The existing literature focuses on related but distinct molecules:

Research on other chloroacetamides: There is extensive research on the synthesis and reactivity of various N-substituted 2-chloroacetamides. These studies often explore their biological activities or their use as building blocks in the synthesis of other compounds, primarily through nucleophilic displacement of the chloride. researchgate.netnih.govnih.govnih.gov

Research on other N-allyl compounds: The catalytic functionalization of N-allyl compounds, in general, is a rich area of research. This includes transition metal-catalyzed allylic alkylations and aminations, as well as organocatalytic approaches. nih.govnih.govnih.gov

The absence of published data specifically on the catalytic transformations of this compound means that any discussion of its reactivity in transition metal-catalyzed or organocatalytic reactions would be purely speculative. Generating an article with detailed research findings and data tables, as requested, is not feasible without primary literature sources.

It is possible that the reactivity of this specific compound has not yet been explored or reported in the public domain. Future research may elucidate the catalytic potential of this compound.

Applications of N Allyl 2 Chloro N Phenylacetamide in Advanced Organic Synthesis

Role as a Versatile Intermediate for the Synthesis of Complex Organic Molecules

N-allyl-2-chloro-N-phenylacetamide serves as a highly adaptable building block for the synthesis of intricate organic molecules. The presence of both a nucleophilic nitrogen atom (after potential deprotonation), an electrophilic carbonyl carbon, a reactive C-Cl bond, and a versatile allyl group allows for a variety of chemical transformations.

Construction of Nitrogen-Containing Heterocycles

The chloroacetamide and N-allyl functionalities within this compound provide a powerful platform for the synthesis of various nitrogen-containing heterocycles. The reactive chloroacetyl group is an excellent electrophile, readily participating in substitution reactions with nucleophiles, which can be followed by intramolecular cyclization involving the allyl group.

Research on related N-substituted chloroacetamides has demonstrated their utility in forming a range of heterocyclic systems. For instance, the reaction of 2-chloro-N-arylacetamides with various nucleophiles can lead to the formation of imidazoles, pyrroles, and thiazolidin-4-ones. nih.govresearchgate.net Building on this, the allyl group in this compound introduces the potential for additional and more complex cyclization pathways.

One potential application is in the synthesis of β-lactams. The reaction of a related compound, 2-chloro-N-p-tolylacetamide, with Schiff bases has been shown to yield β-lactam derivatives. researchgate.net A similar strategy could foreseeably be employed with this compound, where the allyl group could be further functionalized.

Furthermore, intramolecular cyclization of N-allyl amides is a known strategy for producing heterocyclic structures. For example, base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides leads to the formation of 3-phenyl-2(1H)-pyridinones. harvard.edu The allyl group of this compound could be first transformed into an oxoalkenyl moiety to facilitate such a cyclization. Additionally, stereoselective oxidative cyclization of N-allyl benzamides using a chiral catalyst can produce enantioenriched oxazolines and oxazines, highlighting a potential pathway for creating chiral heterocycles from this compound. acs.org

The following table outlines potential heterocyclic systems that could be synthesized from this compound based on known reactions of related compounds.

Heterocyclic SystemPotential Synthetic StrategyRelevant Research on Related Compounds
β-Lactams Reaction with imines (Schiff bases) followed by cyclization.Synthesis of β-lactam derivatives from 2-chloro-N-p-tolylacetamide. researchgate.net
Benzimidazoles Reaction with o-phenylenediamines.Synthesis of benzimidazoles from 2-chloro-N-substituted-acetamides. researchgate.net
Oxazines/Oxazolines Stereoselective oxidative cyclization of the N-allyl group.Enantioselective oxidative cyclization of N-allyl carboxamides. acs.org
2(1H)-Pyridinones Conversion of the allyl group to an oxoalkenyl group followed by intramolecular cyclization.Base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides. harvard.edu

Formation of Chiral Scaffolds and Stereocenters

The presence of an allyl group in this compound opens avenues for the creation of chiral scaffolds and stereocenters, which are crucial in medicinal chemistry and materials science. wikipedia.org Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction, and while this compound itself is not a traditional chiral auxiliary, it can be a substrate in stereoselective reactions. researchgate.netwikipedia.org

One key strategy involves the stereoselective functionalization of the allyl double bond. For instance, asymmetric dihydroxylation or epoxidation of the allyl group, using chiral catalysts, would introduce two new stereocenters. These functionalized intermediates can then be elaborated into more complex chiral molecules. The field of stereoselective haloamination of olefins, including allylic amines, has seen significant progress, offering another pathway to introduce chirality. mdpi.com

Furthermore, the chloroacetamide moiety can participate in stereoselective reactions. Recent advances have shown the asymmetric synthesis of α-chloroamides via photoenzymatic hydroalkylation of olefins, a process that can create chiral centers with high enantioselectivity. nih.govnih.govprinceton.edu While this method applies to the synthesis of such compounds, the principle of enzymatic catalysis could potentially be applied to stereoselective transformations of this compound.

The isomerization of N-allyl amides to enamides can be achieved with high geometric selectivity using ruthenium catalysts. researchgate.netnih.govacs.orgconsensus.app These resulting Z-enamides are valuable precursors for asymmetric reactions, such as asymmetric hydrogenation or cycloadditions, to generate chiral products.

The following table summarizes potential strategies for introducing chirality using this compound.

Stereoselective TransformationApproachPotential Outcome
Asymmetric Dihydroxylation Reaction of the allyl group with osmium tetroxide in the presence of a chiral ligand.Formation of a chiral diol.
Asymmetric Epoxidation Reaction of the allyl group with a chiral epoxidizing agent (e.g., Sharpless epoxidation).Formation of a chiral epoxide.
Stereoselective Isomerization Ruthenium-catalyzed isomerization of the allyl group to a Z-enamide.Formation of a geometrically defined enamide for further asymmetric reactions. nih.govacs.org
Enzymatic Reactions Use of enzymes to catalyze stereoselective transformations of the chloroacetamide or allyl group.Enantioenriched products. nih.govnih.govprinceton.edu

Integration into Polymer and Material Science Research

The allyl functionality of this compound makes it a promising monomer for integration into polymer and material science research. Allyl-terminated polymers are a unique class of materials that allow for diverse post-synthesis modifications due to the presence of the reactive double bond. nih.gov

The polymerization of allyl monomers can proceed through various mechanisms, including free-radical polymerization. nih.gov However, the polymerization of allylic amines can be challenging. google.com Despite these challenges, polymers containing allyl groups are of significant interest for various biomedical and material applications. nih.gov The synthesis of polymers from allyl methacrylate (B99206) and divinylbenzene (B73037) has been shown to produce materials with high surface areas and the potential for further chemical modification. mdpi.com

This compound could be copolymerized with other vinyl monomers to introduce specific functionalities into the resulting polymer chain. The chloroacetamide group, for example, could serve as a site for post-polymerization modification, allowing for the attachment of other molecules or for cross-linking the polymer chains. The phenyl and amide groups would also influence the physical properties of the polymer, such as its thermal stability and solubility.

The development of comb-shaped polymers with poly(ethylene glycol) (PEG) and polydimethylsiloxane (B3030410) (PDMS) side chains has been achieved using the reactivity of allyl groups in a polymer backbone. mdpi.com A similar approach could be envisioned where this compound is incorporated into a polymer and the allyl and chloroacetyl groups are subsequently used for grafting other polymer chains, leading to materials with tailored properties.

Derivatization into N-substituted Amides and Amines for Chemical Library Synthesis

This compound is an excellent scaffold for the synthesis of chemical libraries of N-substituted amides and amines. The high reactivity of the chloroacetyl group allows for the straightforward introduction of a wide variety of substituents through nucleophilic substitution. acs.orgijpsr.info

By reacting this compound with a diverse range of primary and secondary amines, a library of N-substituted aminoacetamides can be readily generated. These reactions are typically high-yielding and can be performed under mild conditions. Similarly, reaction with various alcohols or thiols in the presence of a base would yield libraries of the corresponding ethers and thioethers.

The resulting library of compounds, all sharing the N-allyl-N-phenylacetamide core but differing in the substituent introduced, can then be screened for biological activity. The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been explored for their potential as antimicrobial agents. ijpsr.info

The following table provides examples of the types of derivatives that can be synthesized from this compound for the creation of chemical libraries.

Reactant ClassDerivative ClassGeneral Reaction
Primary/Secondary Amines N-substituted aminoacetamidesNucleophilic substitution of the chlorine atom by the amine.
Alcohols O-substituted acetamides (Ethers)Williamson ether synthesis conditions (reaction with the corresponding alkoxide).
Thiols S-substituted acetamides (Thioethers)Reaction with the corresponding thiolate.
Carboxylic Acids Acyl-oxy-acetamides (Esters)Reaction with the carboxylate salt.

The ease of derivatization makes this compound a valuable tool in drug discovery and chemical biology, enabling the rapid generation of new chemical entities for high-throughput screening.

Theoretical and Computational Chemistry Studies on N Allyl 2 Chloro N Phenylacetamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. For a compound like N-allyl-2-chloro-N-phenylacetamide, these studies would typically employ Density Functional Theory (DFT) methods to provide insights into its reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

In a computational study on the related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations were performed to analyze its frontier molecular orbitals. iucr.orgiucr.org The electron density of the HOMO was found to be concentrated on the phenyl ring, the sulfur atom, and the amide group, whereas the LUMO was primarily located on the phenyl ring. iucr.orgiucr.org This suggests that the electronic transitions, such as those observed in UV-Vis spectroscopy, would likely be of a π–π* character. iucr.orgiucr.org

For this compound, the presence of the allyl group would introduce additional π-orbitals, which would be expected to influence the energies and distributions of the frontier orbitals.

Table 1: Hypothetical Reactivity Descriptors for this compound based on Analogous Compounds

DescriptorValue (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Chemical Softness (S)0.38Reciprocal of hardness
Electrophilicity Index (ω)2.79Propensity to accept electrons

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

The distribution of electron density within a molecule is not uniform and can be analyzed through methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping. NBO analysis provides information about the charge distribution on individual atoms, which can reveal insights into the polarity of bonds and the reactivity of different sites.

MEP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential near the amide hydrogen.

Conformational Landscape and Stereochemical Analysis through Computational Methods

The presence of rotatable bonds in this compound, such as the C-N bond of the amide and the bonds within the allyl group, gives rise to a complex conformational landscape. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest would be the nucleophilic substitution at the carbon atom bearing the chlorine. Theoretical studies on similar chloroacetanilide herbicides have explored their degradation pathways, often involving nucleophilic attack by species such as hydrogen sulfide. nih.gov

These studies typically involve locating the transition state structure for the reaction and calculating the activation energy barrier. This information provides a quantitative measure of the reaction's feasibility and rate. For chloroacetanilides, the SN2 mechanism is often the primary pathway for the displacement of the chlorine atom. nih.govresearchgate.net The electronic effects of the phenyl and amide groups can influence the activation barrier of this reaction. nih.gov

Spectroscopic Property Prediction for this compound

Computational methods can predict various spectroscopic properties, which can be valuable for the identification and characterization of a compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. For instance, the characteristic C=O stretching frequency of the amide group would be a prominent feature in the predicted IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be correlated with experimental NMR data to assist in structure elucidation.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. iucr.orgiucr.org The calculated maximum absorption wavelength (λmax) and oscillator strengths can provide insights into the electronic transitions occurring within the molecule. iucr.orgiucr.org

Molecular Interactions and Biochemical System Investigations Non Clinical Context

Exploration of Enzymatic Interaction Profiles for N-allyl-2-chloro-N-phenylacetamide

Given the structural similarity between this compound and the chloroacetamide class of herbicides, it is plausible that they share similar enzymatic targets. The primary mode of action for chloroacetamides like Alachlor (B1666766) involves the inhibition of key enzymes in plant metabolic pathways.

The main enzymatic targets identified for Alachlor, and thus potential targets for this compound, are very-long-chain fatty acid elongases (VLCFAEs) and, to a lesser extent, enzymes involved in the gibberellin biosynthesis pathway, such as geranylgeranyl pyrophosphate (GGPP) cyclases. researchgate.netnih.gov Inhibition of VLCFAE disrupts the formation of hydrophobic polymers essential for processes like cuticle formation, leading to increased permeability and desiccation. nih.gov

In Vitro Assays for Enzyme Binding and Inhibition (Chemical Perspective)

From a chemical perspective, the inhibitory action of chloroacetamides on VLCFAEs has been investigated through in vitro assays. These studies suggest that the α-chloroacetyl group is the reactive moiety responsible for enzyme inhibition. The mechanism is believed to involve the covalent binding to a conserved cysteine residue within the active site of the condensing enzyme component of the VLCFAE complex, specifically the 3-ketoacyl-CoA synthase (KCS). researchgate.net

This interaction is a form of alkylation, where the electrophilic carbon of the chloroacetyl group is attacked by the nucleophilic sulfhydryl group of the cysteine residue. This covalent modification irreversibly inactivates the enzyme. Studies on Alachlor have indicated that it can act as a competitive inhibitor with respect to the acyl-CoA substrate, suggesting it binds at or near the active site of the elongase. researchgate.net The presence of the N-allyl and phenyl groups in this compound would modulate the lipophilicity and steric profile of the molecule, influencing its access to and fit within the enzyme's active site.

Table of Potential Enzymatic Interactions (based on Alachlor)

Enzyme ClassSpecific Enzyme (Example)Proposed Interaction MechanismConsequence of Inhibition
Very-Long-Chain Fatty Acid Elongases (VLCFAEs)3-ketoacyl-CoA synthase (KCS)Covalent modification of active site cysteine by the chloroacetyl group. researchgate.netDepletion of very-long-chain fatty acids, disrupting cell membrane and cuticle formation. researchgate.netnih.gov
Terpene CyclasesGeranylgeranyl pyrophosphate (GGPP) cyclaseInhibition of the cyclization of GGPP.Disruption of gibberellin biosynthesis. nih.gov

Structural Basis of Molecular Recognition through X-ray Crystallography and NMR Spectroscopy

There is no available X-ray crystallography or NMR spectroscopy data for this compound bound to an enzyme. However, the crystal structure of the parent compound, 2-chloro-N-phenylacetamide, provides insights into the likely conformation of the core structure. nih.gov

Crystallographic Data for the Related Compound 2-Chloro-N-phenylacetamide

ParameterValue
Molecular Formula C₈H₈ClNO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.0623
b (Å) 18.361
c (Å) 9.115
β (°) 102.13
Volume (ų) 828.3
Data from Gowda et al., 2008. nih.gov

Ligand-Based and Structure-Based Design Strategies (Focus on Chemical Modification)

The development of new molecules based on the N-phenylacetamide scaffold often employs both ligand-based and structure-based design strategies. nih.gov

Ligand-Based Design: This approach relies on the knowledge of structure-activity relationships (SAR) from a series of related compounds. For this compound, modifications could be systematically made to its three main components: the phenyl ring, the N-allyl group, and the chloroacetyl moiety. For instance, substitution on the phenyl ring with electron-withdrawing or electron-donating groups could alter the electronic properties and binding interactions. nih.gov The N-allyl group could be replaced with other alkyl or aryl groups to probe the steric and hydrophobic requirements of a target binding site. The chloroacetyl group is generally considered the reactive "warhead," and while essential for the herbicidal activity of related compounds, its reactivity could be modulated to tune the compound's properties. nih.gov

Structure-Based Design: If the three-dimensional structure of a target enzyme were known, structure-based design could be employed for more rational modifications. Based on the crystal structure of the parent 2-chloro-N-phenylacetamide, computational docking studies could be performed to predict the binding mode of this compound within a homologous enzyme active site. nih.gov This would allow for the targeted design of modifications to improve binding affinity and selectivity. For example, if the phenyl ring is situated near a specific pocket, substituents could be added to create favorable interactions with residues in that pocket. Similarly, the N-allyl group could be modified to better fill a hydrophobic channel.

Interaction with Model Biological Membranes and Lipids

The amphiphilic nature of this compound, with its nonpolar phenyl and allyl groups and the more polar chloroacetamide portion, suggests it is likely to interact with biological membranes. The allyl group, in particular, may play a role in these interactions. Studies on other allyl-containing compounds have shown they can insert into the hydrocarbon core of lipid bilayers, thereby altering membrane fluidity.

The interaction of this compound with model membranes would likely involve the partitioning of the phenyl and allyl groups into the hydrophobic interior of the lipid bilayer. youtube.com This insertion could disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. Conversely, depending on the specific lipid composition and the concentration of the compound, it could also have a rigidifying effect by restricting the motion of the lipid chains. The chloroacetamide moiety, being more polar, would likely orient itself towards the more hydrated headgroup region of the bilayer. youtube.com Such interactions can alter the physical properties of the membrane, including its thickness, permeability, and the function of embedded membrane proteins. nih.gov Some phenylacetamide derivatives have been observed to cause cell membrane rupture in bacteria, indicating a capacity for significant membrane disruption. nih.gov

Environmental Chemical Fate and Degradation Mechanisms of N Allyl 2 Chloro N Phenylacetamide

Hydrolytic Stability and Degradation Kinetics

Generally, chloroacetamides are relatively stable to hydrolysis under neutral and acidic conditions, with significantly longer half-lives. For instance, the hydrolysis half-life of butachlor (B1668075) has been reported to be 630 days at pH 4 and 1155 days at pH 7 and 10 at 25°C. acs.orgnih.gov This indicates that hydrolysis is a slow process for butachlor under typical environmental conditions. Similarly, alachlor (B1666766) is also stable to hydrolysis in water. nih.gov

The primary mechanism of hydrolysis for chloroacetamides involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, leading to the formation of a hydroxy-acetamide derivative. nih.gov Under acidic conditions, hydrolysis of butachlor at pH 4 has been shown to yield 2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide. nih.gov

The table below, derived from studies on analogous compounds, illustrates the typical range of hydrolytic stability for chloroacetamide herbicides.

Interactive Data Table: Hydrolytic Half-Lives of Chloroacetamide Herbicides

CompoundpHTemperature (°C)Half-Life (days)Reference
Butachlor425630 acs.orgnih.gov
Butachlor7251155 acs.orgnih.gov
Butachlor10251155 acs.orgnih.gov
Alachlor3, 6, 9-Stable nih.gov

Photochemical Transformation Pathways

Photochemical degradation, or photolysis, is another significant abiotic process that can contribute to the transformation of chloroacetamide herbicides in the environment, particularly in surface waters exposed to sunlight. The rate and products of photolysis are dependent on the presence of photosensitizing agents in the water, such as dissolved organic matter (DOM), nitrate (B79036) ions, and iron species.

Direct photolysis of chloroacetamides, the process of degradation by direct absorption of light, is generally slow. nih.govacs.org However, indirect photolysis, mediated by reactive species generated by photosensitizers, can be a much more rapid degradation pathway. For alachlor, indirect photolysis is a major route of transformation in water. nih.govacs.org The presence of high levels of nitrate has been shown to promote the photochemical degradation of alachlor in alkaline waters. nih.gov Furthermore, at lower pH, dissolved organic matter appears to play a more significant role in promoting indirect photolysis. nih.govacs.org

The phototransformation of butachlor in aqueous solution when exposed to UV light is rapid, with half-lives of 7.54, 10.56, and 12.22 minutes in deionized water, river water, and paddy water, respectively. acs.orgnih.gov This process leads to a variety of photoproducts resulting from dechlorination followed by hydroxylation or cyclization. acs.orgnih.gov Some of the identified photoproducts of butachlor include 8-ethyl-1-butoxymethyl-4-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline and 2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide. nih.gov

The table below summarizes the photochemical degradation rates for butachlor under different water conditions.

Interactive Data Table: Photolytic Half-Lives of Butachlor

Water TypeHalf-Life (minutes)Reference
Deionized Water7.54 acs.orgnih.gov
River Water10.56 acs.orgnih.gov
Paddy Water12.22 acs.orgnih.gov

Oxidative and Reductive Degradation Processes in Abiotic Systems

Oxidative and reductive reactions in abiotic systems can also contribute to the degradation of chloroacetamide herbicides. These processes are often mediated by minerals and other reactive species present in soil and sediment.

Oxidative Degradation: Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to effectively degrade chloroacetamide herbicides like alachlor. researchgate.net Systems such as TiO2 photocatalysis and the photo-Fenton reaction can lead to the complete removal and mineralization of alachlor. researchgate.net In the electrochemical degradation of alachlor, partial oxidative cleavage of the N-methoxymethyl bond, followed by dehalogenation and hydroxylation, has been observed as an initial degradation step. redalyc.org

Reductive Degradation: Reductive dechlorination is a potential degradation pathway for chloroacetamides, particularly in anoxic environments like saturated soils and sediments. Studies on dichloroacetamides have shown that they can undergo reductive dechlorination. rsc.org The presence of reduced iron species, often generated by microbial activity in anaerobic soils, can facilitate the reductive transformation of chloroacetamides. wikipedia.org For instance, alachlor has been observed to transform rapidly in the presence of iron-bearing smectite clays (B1170129) under anaerobic conditions. wikipedia.org The rate and pathway of reductive degradation are influenced by the number of chlorine substituents on the acetamide (B32628) group, with trichloroacetamides favoring reductive dechlorination over nucleophilic substitution. nih.gov

Biotic Degradation Mechanisms (Focus on Microbial Chemical Transformations)

Biotic degradation, particularly by soil microorganisms, is a primary mechanism for the dissipation of chloroacetamide herbicides from the environment. epa.govresearchgate.net A wide range of bacteria and fungi have been identified that can degrade these compounds, often utilizing them as a source of carbon and nitrogen. researchgate.netmdpi.com

The microbial degradation of chloroacetamides like alachlor and butachlor typically proceeds through a series of key transformations:

Dehalogenation: The initial and often rate-limiting step is the cleavage of the carbon-chlorine bond, which detoxifies the molecule. This can occur aerobically or anaerobically. researchgate.net

N-Dealkylation: The alkyl groups attached to the nitrogen atom are removed. For alachlor, this involves the removal of the methoxymethyl group, and for butachlor, the butoxymethyl group. mdpi.comnih.gov

Amide Hydrolysis: The amide bond is cleaved, leading to the formation of an aniline (B41778) derivative. For example, the degradation of alachlor can produce 2,6-diethylaniline. mdpi.com

Aromatic Ring Cleavage: Following the initial transformations, the resulting aromatic intermediates are further degraded through hydroxylation and subsequent cleavage of the benzene (B151609) ring. researchgate.net

Several bacterial strains have been isolated and characterized for their ability to degrade chloroacetamides. For example, Acinetobacter sp. GC-A6 can degrade alachlor, initially transforming it to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is then further broken down. mdpi.com Similarly, Bacillus altitudinis strain A16 has been shown to degrade butachlor, producing metabolites such as 2-chloro-N-(2,6-diethylphenyl) acetamide and 2,6-diethylaniline. nih.gov Fungi, such as Chaetomium globosum, are also capable of metabolizing alachlor. ethz.ch

The table below lists some of the microorganisms known to degrade chloroacetamide herbicides and the key degradation products identified.

Interactive Data Table: Microbial Degradation of Chloroacetamide Herbicides

HerbicideMicroorganismKey Degradation ProductsReference
AlachlorAcinetobacter sp. GC-A62-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylaniline mdpi.com
ButachlorBacillus altitudinis A162-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylaniline nih.gov
AlachlorChaetomium globosum2-Chloro-2',6'-diethylacetanilide, 2,6-Diethyl-N-(methoxymethyl)aniline ethz.ch

Advanced Analytical Methodologies for N Allyl 2 Chloro N Phenylacetamide Characterization in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating N-allyl-2-chloro-N-phenylacetamide from impurities and confirming the purity of the synthesized compound. The most prevalent techniques are high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-performance liquid chromatography is particularly well-suited for the analysis of chloroacetanilide herbicides and their metabolites. nih.govusgs.gov For compounds like this compound, a common approach involves using a C-18 solid-phase extraction (SPE) column for sample purification. bohrium.com The separation is then typically achieved on a C-18 analytical column. usgs.govbohrium.com The mobile phase often consists of a mixture of methanol (B129727) and water, which can be adjusted to optimize the separation of the target compound from any byproducts or starting materials. bohrium.com Detection is frequently accomplished using a diode-array detector (DAD) or a mass spectrometer (MS). nih.govusgs.gov HPLC-DAD is effective for concentrations in the range of 0.2 to 3.0 µg/L, while HPLC-MS offers greater sensitivity with a limit of quantitation around 0.05 µg/L. nih.govusgs.gov

Gas chromatography is another powerful technique for the analysis of chloroacetanilides. nih.gov A gas chromatograph equipped with an ion trap detector and a fused silica (B1680970) capillary column, such as a DB-1701, can be used for the characterization and quantification of these compounds. nih.gov The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. For instance, in the analysis of similar herbicides, retention times have been reported to be in the range of 12 to 24 minutes, with detection limits as low as 2.0 parts per billion. nih.gov The Wisconsin Department of Agriculture, Trade and Consumer Protection (DATCP) laboratory utilizes gas chromatography for the identification and quantification of chloroacetanilide parent compounds and confirms their presence with gas chromatography/mass spectrometry (GC/MS). wisc.edu

Table 1: Representative Chromatographic Methods for Chloroacetanilide Analysis

TechniqueColumnDetectorLimit of Quantitation (LOQ)Reference
HPLC-DADC-18Diode-Array Detection0.20 µg/L nih.govusgs.gov
HPLC-MSC-18Mass Spectrometry0.05 µg/L nih.govusgs.gov
GCDB-1701 Fused Silica CapillaryIon Trap Detector2.0 ppb nih.gov
GC/MSVariesMass Spectrometry0.10 - 0.25 µg/L wisc.edu

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) provides information about the different types of protons and their neighboring atoms. For this compound, one would expect to see distinct signals for the protons on the phenyl ring, the vinyl and methylene (B1212753) protons of the allyl group, and the methylene protons of the chloroacetyl group. The chemical shift and splitting patterns of these signals are diagnostic for the structure.

¹³C NMR (Carbon-13 NMR) reveals the number and electronic environment of the carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, the double-bond carbons of the allyl group, and the aliphatic carbons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1650-1700 cm⁻¹. Other key absorbances would include those for the C-Cl bond, the C=C double bond of the allyl group, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. When coupled with a chromatographic technique like HPLC or GC, it becomes a powerful tool for both separation and identification. nih.govusgs.govbohrium.com In HPLC-MS, electrospray ionization (ESI) is a common technique used for the analysis of chloroacetanilide herbicides and their degradates. bohrium.com The mass spectrometer can be operated in different ion modes to detect both the parent compounds and their metabolites. bohrium.com

Table 2: Key Spectroscopic Features for this compound

TechniqueExpected Key Features
¹H NMR Signals corresponding to aromatic, allyl (vinyl and methylene), and chloroacetyl (methylene) protons.
¹³C NMR Resonances for carbonyl, aromatic, olefinic, and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for amide C=O, C-Cl, C=C, and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight and a predictable fragmentation pattern.

Crystallographic Techniques for Solid-State Structure Determination

The process involves growing a single crystal of this compound of sufficient quality. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined.

Table 3: General Parameters from a Crystallographic Analysis

ParameterInformation Provided
Crystal System The basic geometric framework of the crystal (e.g., cubic, tetragonal, orthorhombic).
Space Group The symmetry elements present in the crystal structure.
Unit Cell Dimensions The lengths of the edges and the angles between them for the smallest repeating unit of the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.

Q & A

Q. What synthetic methodologies are recommended for preparing N-allyl-2-chloro-N-phenylacetamide?

The synthesis typically involves a two-step process:

  • Step 1 : React aniline derivatives with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in dry dichloromethane (DCM) at 0°C, followed by room-temperature stirring. This yields 2-chloro-N-phenylacetamide intermediates .
  • Step 2 : Introduce the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side products like hydrolysis or dimerization. Monitor purity using TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Purity Analysis : Use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection (λ = 254 nm).
  • Structural Confirmation :
  • FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and C-Cl absorption (~650–750 cm⁻¹).
  • NMR : Analyze ¹H and ¹³C spectra for allyl protons (δ 5.1–5.9 ppm) and chlorine-substituted acetamide signals (δ 40–45 ppm for C-Cl).
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., antiparallel alignment of N–H and C=O groups) .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
  • Emergency Protocols : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to GHS hazard codes (e.g., H303+H313+H333) for specific risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement factors and hydrogen-bond constraints to address discrepancies in bond angles or dihedral angles .
  • Data Validation : Cross-validate with Cambridge Structural Database (CSD) entries. For example, compare observed dihedral angles (e.g., 16.0° between amide and phenyl groups) with literature values .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation products (e.g., hydrolyzed amides) via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for chloroacetamides). Avoid prolonged heating during synthesis .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound?

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites (e.g., electron-deficient chloroacetamide carbon).
  • Experimental Validation : Compare reaction rates of derivatives with substituents at the phenyl ring (e.g., electron-withdrawing groups accelerate nucleophilic substitution) .

Q. What advanced techniques are used to study hydrogen-bonding networks in this compound crystals?

  • Single-Crystal XRD : Resolve infinite chains formed by N–H⋯O hydrogen bonds (e.g., d(N–O) = 2.89 Å). Use symmetry codes to map molecular packing (e.g., translation along [101] axis) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯O contacts) using CrystalExplorer .

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